(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid
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Overview
Description
(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid is an organic compound with a complex structure that includes a hydroxy group, an isopropyl ether, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor followed by hydrolysis and subsequent etherification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the keto group can produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic assays to investigate enzyme kinetics and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific biochemical pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid involves its interaction with specific molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: This compound shares a similar hydroxy group but differs in its aromatic structure.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid: This compound has a similar keto group but includes a furocoumarin moiety.
Uniqueness
(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDGDKLQUKDGI-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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